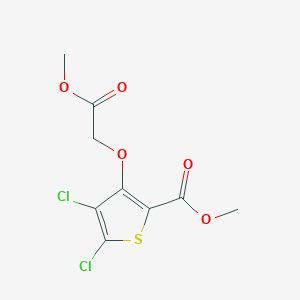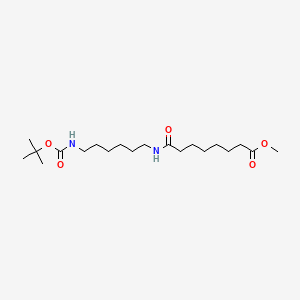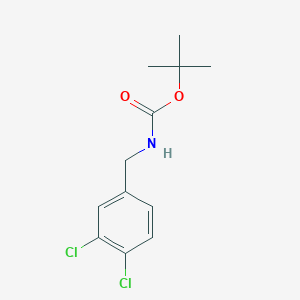
4,4'-Bis(octyloxy)-2,2'-bis(trimethylstannyl)-5,5'-bithiazole
Overview
Description
4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole is an organotin compound featuring bithiazole as its core structure. This compound is notable for its applications in organic electronics and materials science due to its unique electronic properties and structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole typically involves the following steps:
Formation of the Bithiazole Core: The bithiazole core can be synthesized through a cyclization reaction involving appropriate thiazole precursors.
Introduction of Octyloxy Groups: The octyloxy groups are introduced via nucleophilic substitution reactions, where octyl alcohol reacts with the bithiazole core in the presence of a base.
Stannylation: The final step involves the stannylation of the bithiazole core. This is achieved by reacting the intermediate compound with trimethyltin chloride in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the bithiazole core to dihydrobithiazole derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts like Pd(PPh3)4 are used in cross-coupling reactions with halides or boronic acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobithiazole derivatives.
Substitution: Various functionalized bithiazole derivatives depending on the substituent introduced.
Scientific Research Applications
4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential in bioorganic chemistry due to its ability to interact with biological macromolecules.
Medicinal Chemistry: Explored for its potential as a building block in drug design and development.
Mechanism of Action
The mechanism by which 4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole exerts its effects is primarily through its electronic properties. The bithiazole core can participate in π-π stacking interactions, while the stannyl groups facilitate cross-coupling reactions, allowing for the introduction of various functional groups. These interactions and modifications enable the compound to interact with molecular targets and pathways involved in electronic and biological processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(octyloxy)-2,2’-bis(trimethylsilyl)-5,5’-bithiazole: Similar structure but with trimethylsilyl groups instead of trimethylstannyl groups.
4,4’-Bis(octyloxy)-2,2’-bis(trimethylgermyl)-5,5’-bithiazole: Contains trimethylgermyl groups.
Uniqueness
4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole is unique due to the presence of trimethylstannyl groups, which enhance its reactivity in cross-coupling reactions compared to its silyl and germyl analogs. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
trimethyl-[4-octoxy-5-(4-octoxy-2-trimethylstannyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-25-21-19(27-17-23-21)20-22(24-18-28-20)26-16-14-12-10-8-6-4-2;;;;;;;;/h3-16H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEBYZVLYIEGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(SC(=N1)[Sn](C)(C)C)C2=C(N=C(S2)[Sn](C)(C)C)OCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N2O2S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1S)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphinic acid](/img/structure/B8265120.png)



![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B8265155.png)
![4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8265159.png)
![2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol](/img/structure/B8265165.png)
![11-Benzyl-4-(butan-2-yl)-7,21,25-trimethyl-18-(2-methylpropyl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octaazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B8265193.png)
![METHYL 3-[(DIMETHOXYMETHYL)SILYL]PROPANOATE](/img/structure/B8265196.png)
